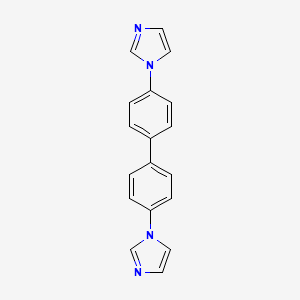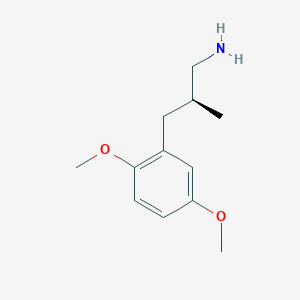
4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl” is a chemical compound with the molecular formula C18H14N4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl” is triclinic, with parameters a = 10.5381 (10) Å, b = 11.2172 (11) Å, c = 14.0925 (13) Å, α = 73.912 (3)°, β = 68.626 (3)°, γ = 62.739 (3)°, V = 1366.7 (2) Å 3, Z = 2 .
Physical And Chemical Properties Analysis
“4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl” is a solid at 20°C . It should be stored under inert gas as it is air-sensitive . The molecular weight of the compound is 286.34 .
Aplicaciones Científicas De Investigación
Luminescent Metal-Organic Frameworks (MOFs)
A new luminescent metal-organic framework (MOF) based on 2,6-di(1H-imidazol-1-yl)naphthalene and biphenyl-3,4′,5-tricarboxylic acid has been prepared . This MOF shows a strong emission at 361 nm upon excitation at 290 nm at room temperature . This property can be used in various applications such as sensing and imaging .
Sensing of Fe3+ Ions
The same MOF mentioned above can efficiently detect Fe3+ ions by luminescence quenching . This could be used in environmental monitoring and biomedical applications.
Coordination Polymers for Antibiotics and Pesticides Detection
Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane demonstrate high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification . This could be particularly useful in environmental monitoring and food safety.
Antitumor Activities
The same coordination polymers also demonstrate good anti-tumor activity toward the tested glioma cells . This suggests potential applications in cancer therapy.
Luminescent Zn (II)-Based Nanoprobes
Highly symmetric, nanosized organic-inorganic hybrid materials, such as luminescent metal-organic frameworks (LMOFs), are used in fluorescence analysis . They are used as markers to detect biomolecules and have therapeutic applications .
Therapeutic Applications
LMOFs are used in various therapeutic applications such as antimicrobial, antiplatelet, drug delivery, and photothermal therapy .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have diverse applications in areas such as catalysis, gas storage, and sensing .
Mode of Action
It’s known that imidazole rings can act as a ligand in coordination chemistry, binding to metal ions to form complexes . This property is often utilized in the formation of MOFs .
Result of Action
Mofs synthesized using similar compounds have been shown to exhibit properties such as luminescence, which can be used for sensing applications .
Action Environment
The action, efficacy, and stability of 4,4’-di(1H-imidazol-1-yl)-1,1’-biphenyl can be influenced by various environmental factors. For instance, the synthesis of MOFs often requires specific solvothermal conditions .
Propiedades
IUPAC Name |
1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFVIKFUGIBACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl | |
CAS RN |
855766-92-6 |
Source


|
| Record name | 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)
![(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2420624.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)

![9-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)




![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)

